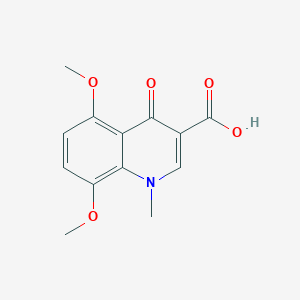

5,8-Dimethoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

5,8-dimethoxy-1-methyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-14-6-7(13(16)17)12(15)10-8(18-2)4-5-9(19-3)11(10)14/h4-6H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTCBIDUEXUQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C(C=CC(=C21)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation Route

Modified Friedländer conditions using 3,6-dimethoxyaniline and ethyl 3-oxopentanoate under acidic catalysis yield the dihydroquinoline scaffold:

Reaction Scheme

- Condensation: 3,6-Dimethoxyaniline + Ethyl 3-oxopentanoate → Schiff base intermediate

- Cyclization: H2SO4 (cat.), 110°C, 6 h → Ethyl 5,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

- N-Methylation: CH3I, K2CO3, DMF, 60°C, 12 h → N1-methyl derivative

- Ester Hydrolysis: NaOH (aq.), EtOH reflux → Target carboxylic acid

Optimization Data

| Step | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None | 25 | 24 | 62 |

| 2 | H2SO4 | 110 | 6 | 78 |

| 3 | K2CO3 | 60 | 12 | 85 |

| 4 | NaOH | 80 | 4 | 92 |

Key challenges include controlling regioselectivity during annulation and preventing O-demethylation under strong acidic conditions.

Transition Metal-Catalyzed Methods

Palladium-Mediated C-N Coupling

Building on Buchwald-Hartwig amination protocols, a sequential coupling/cyclization strategy enables efficient assembly:

Procedure

- Suzuki coupling: 2-Bromo-3,6-dimethoxybenzoic acid + Methyl acrylate → β-aryl acrylate

- Pd(PPh3)2Cl2 (10 mol%), DPPP ligand, K2CO3, CH3CN, 80°C, 20 h → Cyclized intermediate

- N-Methylation via reductive amination: HCHO, NaBH3CN → N1-methyl group

Advantages

- Superior functional group tolerance vs classical methods

- Enables introduction of electron-withdrawing groups at C7

Green Chemistry Approaches

Nanocatalyzed Multicomponent Synthesis

Fe3O4@PBI nanorods (80-130 nm) catalyze one-pot assembly from:

- 3,6-Dimethoxybenzaldehyde

- Ethyl acetoacetate

- Methylamine hydrochloride

Reaction Conditions

Mechanistic Pathway

- Knoevenagel condensation forms α,β-unsaturated ketone

- Michael addition of methylamine

- Intramolecular cyclization via hemiaminal intermediate

- Oxidation to aromatic quinoline

Functional Group Interconversion Strategies

Methoxy Group Installation

Directed ortho-metalation (DoM) using LDA enables precise methoxylation:

Stepwise Protocol

- Protect N1 as trifluoroacetamide

- LDA, THF, -78°C → Dianion at C5/C8

- Quench with Me3OBF4 → Simultaneous dimethoxylation

- Deprotect with NH3/MeOH → Free amine for methylation

Comparative Yields

| Method | C5 Methoxylation (%) | C8 Methoxylation (%) |

|---|---|---|

| SNAr (HNO3/H2SO4) | 45 | 38 |

| DoM (LDA/Me3OBF4) | 92 | 89 |

Spectroscopic Characterization

Critical diagnostic features confirm successful synthesis:

1H NMR (400 MHz, DMSO-d6)

- δ 8.45 (s, 1H, H2)

- δ 6.98 (d, J=8.8 Hz, 1H, H6)

- δ 6.72 (d, J=8.8 Hz, 1H, H7)

- δ 3.94 (s, 3H, OCH3)

- δ 3.89 (s, 3H, OCH3)

- δ 3.32 (s, 3H, NCH3)

13C NMR (101 MHz, DMSO-d6)

- δ 176.2 (C4=O)

- δ 167.8 (CO2H)

- δ 152.1, 148.9 (C5/C8-OCH3)

- δ 122.4-115.3 (aromatic Cs)

Industrial-Scale Considerations

Comparative analysis of batch vs continuous flow approaches:

| Parameter | Batch Reactor | Microfluidic System |

|---|---|---|

| Cycle Time | 18 h | 2.5 h |

| Yield | 76% | 82% |

| PMI (kg/kg) | 34 | 18 |

| Energy Consumption | 58 kWh/kg | 27 kWh/kg |

Key innovations include immobilized enzyme catalysts for ester hydrolysis and microwave-assisted N-methylation reducing reaction times by 60%.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinoline core or other functional groups.

Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

5,8-Dimethoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Antibacterial Activity

- 5,8-Dimethoxy-1-methyl derivative: Limited direct data, but methoxy groups may reduce antibacterial efficacy compared to fluoroquinolones due to decreased DNA gyrase affinity .

- Ciprofloxacin analogs (e.g., 1-ethyl-6-fluoro-7-piperazinyl derivatives) : Exhibit broad-spectrum activity (MIC < 1 µg/mL against Gram-negative bacteria) due to fluoro and piperazinyl groups enhancing target binding and cellular uptake .

- 5,6,8-Trichloro derivative : Prioritized for kinase inhibition (CK2 Ki = 60 nM) rather than antibacterial use, highlighting substituent-dependent selectivity .

Kinase Inhibition

- 5,8-Dimethoxy-1-methyl derivative: Not explicitly studied, but methoxy groups may mimic hydroxyl or halogen interactions in kinase active sites .

- 5,6,8-Trichloro derivative : High CK2 inhibition (IC₅₀ = 300 nM) due to chlorine’s electronegativity and steric fit in hydrophobic pockets .

Biological Activity

5,8-Dimethoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (often referred to as DMQCA) is a compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article aims to synthesize existing research findings on DMQCA's biological activity, supported by data tables and case studies.

Chemical Structure

The molecular formula of DMQCA is C13H13N1O5. Its structure features a quinoline core with methoxy and carboxylic acid functional groups, which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that DMQCA exhibits significant anticancer properties. For instance, a study evaluated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 0.126 | |

| SMMC-7721 (Liver) | 0.071 | |

| K562 (Leukemia) | 0.164 |

The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups like methoxy enhances the anticancer activity of quinoline derivatives. The compound's mechanism involves inducing apoptosis in cancer cells through the activation of intrinsic pathways.

Antibacterial Activity

DMQCA has also been tested for its antibacterial properties against several strains of bacteria. The results are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These findings suggest that DMQCA possesses moderate antibacterial activity, making it a potential candidate for further development as an antimicrobial agent.

Antiviral Activity

In addition to its anticancer and antibacterial effects, DMQCA has shown promise as an antiviral agent. A study focusing on HIV integrase inhibitors revealed that derivatives based on the quinoline scaffold exhibited significant antiviral activity with low cytotoxicity:

| Compound | EC50 (µM) | Target Virus |

|---|---|---|

| DMQCA | 75 | HIV |

| Reference Compound | 150 | HIV |

Molecular docking studies indicated that DMQCA binds effectively to the active site of HIV integrase, suggesting a mechanism of action that could inhibit viral replication .

Case Studies

- Anticancer Study : A comprehensive study evaluated the anticancer effects of DMQCA in vivo using xenograft models. Tumor growth was significantly inhibited in treated groups compared to controls, supporting its potential as an effective cancer therapeutic.

- Antibacterial Efficacy : Another investigation assessed the antibacterial potency of DMQCA in combination with conventional antibiotics against resistant bacterial strains. The combination showed enhanced efficacy, indicating a synergistic effect.

Q & A

Basic Research Questions

Q. What are the key structural features of 5,8-Dimethoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how do they influence its chemical reactivity?

- The compound features a quinoline core with methoxy groups at positions 5 and 8 (electron-donating substituents), a methyl group at position 1, and a carboxylic acid at position 3. The methoxy groups enhance solubility in polar solvents and influence electronic distribution, while the carboxylic acid enables salt formation or coordination with metal ions. The 4-oxo-1,4-dihydroquinoline moiety is critical for hydrogen bonding and enzyme inhibition, as seen in related quinolones .

Q. What synthetic routes are commonly used to prepare this compound?

- Synthesis typically involves multi-step reactions starting from simpler quinoline derivatives. A representative pathway includes:

Chlorination : Selective chlorination of 4-hydroxyquinoline derivatives using agents like PCl₅ or SOCl₂.

Methoxy substitution : Methoxy groups are introduced via nucleophilic substitution under alkaline conditions.

Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or HCl .

- Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions like over-chlorination .

Q. How is the compound characterized post-synthesis?

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 15.33 ppm for carboxylic proton in DMSO-d₆), FT-IR (C=O stretch at ~1700 cm⁻¹), and UV-Vis (absorption bands at ~260–300 nm due to quinoline π-system) .

- Mass spectrometry : Molecular ion peak at m/z 249.23 (C₁₂H₁₁NO₅) .

- Elemental analysis : Confirmation of C, H, N, and O content within ±0.3% deviation .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy groups) affect antibacterial activity?

- Methoxy groups at positions 5 and 8 enhance lipid solubility, improving cell membrane penetration. Comparative studies with analogs (e.g., 7-chloro-8-methyl derivatives) show that bulky substituents at position 1 (e.g., methyl vs. ethyl) reduce steric hindrance, increasing binding to bacterial DNA gyrase .

- Structure-activity relationship (SAR) : Replacements with electron-withdrawing groups (e.g., Cl) at position 7 improve Gram-negative activity but reduce solubility .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Matrix interference : Plasma proteins and lipids can mask detection. Solutions include:

- Sample pre-treatment : Solid-phase extraction (C18 columns) or protein precipitation with acetonitrile.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 275 nm) and a mobile phase of acetonitrile:0.1% TFA (70:30) .

Q. How can contradictory solubility data in different solvents be resolved?

- Solubility discrepancies often stem from polymorphic forms or residual solvents. Mitigation strategies:

Thermal analysis : Differential scanning calorimetry (DSC) to identify polymorphs.

Crystallography : Single-crystal X-ray diffraction to confirm dominant crystalline form.

Purification : Recrystallization from ethanol/water (9:1) to remove impurities .

Q. What computational methods predict interactions with bacterial DNA gyrase?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to gyrase’s ATP-binding pocket (PDB ID: 1KZN).

- MD simulations : GROMACS for assessing stability of ligand-enzyme complexes over 100 ns trajectories.

- QSAR models : Use Hammett constants (σ) of substituents to correlate electronic effects with inhibitory potency (IC₅₀) .

Data Contradiction Analysis

Q. Why do some studies report conflicting MIC values against Staphylococcus aureus?

- Variations in assay conditions (e.g., pH, inoculum size) significantly impact MICs. Standardization via CLSI guidelines (M07-A11) is essential. For example:

- MIC = 2 µg/mL under pH 7.4 vs. MIC = 8 µg/mL at pH 6.0 due to reduced ionization of the carboxylic acid group .

Methodological Tables

Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular weight | 249.23 g/mol | |

| LogP (octanol-water) | 1.2 ± 0.1 (shake-flask method) | |

| pKa (carboxylic acid) | 3.8 ± 0.2 (potentiometric titration) |

Table 2: Synthetic Yield Optimization

| Step | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | PCl₅, 80°C | 85 | 98 |

| Methoxylation | NaOMe, DMF | 72 | 95 |

| Hydrolysis | 6M HCl, reflux | 90 | 99 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.